2',4'-Dibromo-3'-fluorophenacyl chloride 2',4'-Dibromo-3'-fluorophenacyl chloride
Brand Name: Vulcanchem
CAS No.: 1803778-44-0
VCID: VC2761411
InChI: InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br
Molecular Formula: C8H4Br2ClFO
Molecular Weight: 330.37 g/mol

2',4'-Dibromo-3'-fluorophenacyl chloride

CAS No.: 1803778-44-0

Cat. No.: VC2761411

Molecular Formula: C8H4Br2ClFO

Molecular Weight: 330.37 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dibromo-3'-fluorophenacyl chloride - 1803778-44-0

Specification

CAS No. 1803778-44-0
Molecular Formula C8H4Br2ClFO
Molecular Weight 330.37 g/mol
IUPAC Name 2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2
Standard InChI Key OGRPMOGPSAONBC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br
Canonical SMILES C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br

Introduction

2',4'-Dibromo-3'-fluorophenacyl chloride is a chemical compound with the CAS number 1803778-44-0. It is also known as 2-Chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone. This compound belongs to the phenacyl chloride family, which is often used in organic synthesis due to its versatility in forming various derivatives.

Applications and Potential Uses

Phenacyl chlorides are generally used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. They can react with amines to form amides, with alcohols to form esters, and with other nucleophiles to form various derivatives. The presence of bromine and fluorine atoms in 2',4'-Dibromo-3'-fluorophenacyl chloride suggests potential applications in the synthesis of compounds with specific biological activities, such as antimicrobial or anticancer properties.

Biological Activity

While specific biological activity data for 2',4'-Dibromo-3'-fluorophenacyl chloride are not available, compounds with similar structures have shown promising biological activities. For example, fluorinated and brominated aromatic compounds are often investigated for their antimicrobial and anticancer properties due to their ability to interact with biological targets effectively.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator